N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-15(22)20(18-17-19)13-9-7-12(8-10-13)16-14(21)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNLAXBCWGJCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
The tetrazole ring is a critical structural feature shared with several pharmacologically active compounds. For example:
- Alfentanil and Sufentanil : These opioids contain a tetrazole derivative (4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) linked to a piperidine scaffold. Unlike the target compound, they include additional substituents like methoxymethyl and thiophene groups, which influence their pharmacokinetics. Alfentanil exhibits lower lipid solubility and faster clearance compared to fentanyl, attributed to its tetrazole substituent .
- Synthesized Heterocycles in : Compounds such as 1,5-dimethyl-4-(5-(4-(3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one incorporate coumarin and pyrazolone rings alongside the tetrazole. These structural differences highlight how substituents modulate solubility and reactivity. For instance, coumarin derivatives often exhibit fluorescence, which could be leveraged in sensing applications .
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
The methyl group on the tetrazole ring in the target compound likely enhances lipophilicity compared to unsubstituted tetrazoles, improving membrane permeability. In contrast, alfentanil’s ethyl substituent contributes to its shorter elimination half-life and reduced volume of distribution . Synthesized tetrazole derivatives in often exhibit moderate-to-high melting points (200–300°C) due to strong intermolecular hydrogen bonding, a trend expected for the target compound as well .
Electronic Structure and Computational Analysis
Computational tools like Multiwfn and electron localization function (ELF) analysis can elucidate electronic properties. The tetrazole ring’s electron-withdrawing nature may polarize the cyclohexene carboxamide group, affecting charge distribution and reactivity. ELF analysis of similar compounds reveals localized electron pairs in the tetrazole ring, which stabilize resonance structures and enhance acidity .
Metabolic and Pharmacokinetic Considerations
While direct metabolic data for the target compound is unavailable, tetrazole-containing drugs like alfentanil are metabolized via CYP3A4.
Q & A
Q. How can researchers optimize the synthetic yield of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization for the cyclohexene ring and coupling agents (e.g., EDC/DCC) for amide bond formation. Key steps:
- Step 1: Cyclohexene ring formation via acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) .
- Step 2: Tetrazole ring synthesis via [2+3] cycloaddition between nitriles and sodium azide .
- Step 3: Carboxamide coupling using DMF/DCM as solvents at 0–25°C .
Optimization Strategy:
Apply Design of Experiments (DoE) to minimize trial runs. For example, use a factorial design to test variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temperature | 0°C to 40°C | 25°C |
| Coupling Agent | EDC vs. DCC | EDC (yield: 78%) |
| Solvent | DMF vs. DCM | DMF (purity: >95%) |
| Post-optimization, validate with HPLC and NMR . |
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify cyclohexene protons (δ 5.6–6.2 ppm) and tetrazole carbonyl (δ 165–170 ppm) .
- HPLC-MS: Confirm molecular ion peak (e.g., m/z 357.2 [M+H]⁺) and purity (>98%) .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Troubleshooting Tip: If unexpected peaks appear in NMR, conduct 2D-COSY to resolve overlapping signals from the phenyl and tetrazole groups .
Q. How do the compound’s functional groups influence its stability under varying pH conditions?
Methodological Answer:
- Tetrazole Ring: Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH >8) to form carboxylic acid derivatives .
- Cyclohexene Ring: Prone to oxidation; use antioxidants (e.g., BHT) in storage solutions .
- Carboxamide: Hydrolyzes slowly in aqueous buffers; conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Experimental Design:
| Condition | Observation |
|---|---|
| pH 2 (HCl) | No degradation after 7 days |
| pH 9 (NaOH) | 20% degradation in 24 hours |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways. For example, predict regioselectivity in electrophilic substitutions on the phenyl ring .
- Reaction Mechanism Validation: Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., Arrhenius plots) .
- Case Study: ICReDD’s workflow integrates computation (Gaussian 16) and robotic experimentation to screen 50+ conditions in <1 week .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer: Contradictions may arise from assay-specific factors (e.g., solubility, protein binding). Steps to address:
Solubility Optimization: Test in DMSO/PBS mixtures; use dynamic light scattering (DLS) to detect aggregates .
Dose-Response Curves: Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., tetrazole-dependent enzyme inhibition vs. cytotoxicity) .
Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
Example Data:
| Assay Type | IC₅₀ (μM) | Observation |
|---|---|---|
| Enzymatic | 0.5 ± 0.1 | Target engagement confirmed |
| Cell-Based | 10.2 ± 2.3 | Reduced potency due to efflux pumps |
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted tetrazoles (e.g., 5-thio-tetrazole) or saturated cyclohexane rings .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (tetrazole N-atoms) and hydrophobic regions (cyclohexene) .
- In Silico Screening: Dock analogs into target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
SAR Table:
| Analog | Modification | Activity (IC₅₀, nM) |
|---|---|---|
| Parent | None | 500 |
| A | Methyl → Ethyl (tetrazole) | 320 |
| B | Cyclohexene → Cyclohexane | >1000 (inactive) |
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Use inline FT-IR to monitor reaction progression and halt at 90% conversion .
- Byproduct Identification: Isolate impurities via prep-HPLC and characterize with HRMS/NMR .
- Case Study: A switch from batch to flow chemistry reduced byproducts from 15% to 3% by improving heat transfer .
Q. What methodologies validate the compound’s target engagement in cellular systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein target denaturation after compound treatment .
- Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays and MS-based target identification .
- Kinetic Analysis: Measure kₐₙₜ (target association rate) via surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
